2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide
Description
2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexyl group, a dichlorophenyl group, and a hydrazine-1-carbothioamide moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
CAS No. |
838827-71-7 |
|---|---|
Molecular Formula |
C14H17Cl2N3S |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
[[cyclohexyl-(3,4-dichlorophenyl)methylidene]amino]thiourea |
InChI |
InChI=1S/C14H17Cl2N3S/c15-11-7-6-10(8-12(11)16)13(18-19-14(17)20)9-4-2-1-3-5-9/h6-9H,1-5H2,(H3,17,19,20) |
InChI Key |
HWVNPMGPQVXXSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=NNC(=S)N)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of Thiosemicarbazide with Aldehydes
The most widely reported method involves the acid-catalyzed condensation of cyclohexyl(3,4-dichlorophenyl)methanal with thiosemicarbazide (NH$$2$$-NH-CS-NH$$2$$). Key steps include:
- Aldehyde Synthesis :
- Condensation Reaction :
Representative Reaction Conditions :
| Component | Quantity | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| Aldehyde | 1.0 mmol | Ethanol | p-TsOH | Reflux | 4 h | 78% |
| Thiosemicarbazide | 1.2 mmol |
Alternative Route: Hydrazine-Isothiocyanate Coupling
A two-step approach is documented for analogous compounds:
- Hydrazone Formation :
- Cyclohexyl(3,4-dichlorophenyl)methanal reacts with hydrazine to form the intermediate hydrazone.
- Isothiocyanate Addition :
Advantages : Higher regioselectivity; avoids handling volatile aldehydes.
Limitations : Lower yields (~65%) due to side reactions.
Optimization and Catalytic Strategies
Solvent and Acid Catalysis
Temperature and Time
- Reflux (78–80°C) : Balances reaction rate and product stability.
- Extended Reaction Times (6–8 h) : Necessary for sterically hindered aldehydes.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis of analogous compounds confirms the Z-configuration of the hydrazone moiety and intramolecular hydrogen bonding (N–H···S).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Aldehyde Condensation | 75–85% | High | Excellent | Moderate |
| Isothiocyanate Coupling | 60–70% | Medium | Moderate | High |
Key Findings :
- Aldehyde condensation is superior for large-scale synthesis due to higher yields.
- Isothiocyanate routes are preferable for lab-scale functionalization.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer and antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-1-carbothioamide derivatives: These compounds share the hydrazine-1-carbothioamide moiety and exhibit similar chemical reactivity and biological activity.
Dichlorophenyl derivatives: Compounds containing the dichlorophenyl group also show similar properties, particularly in terms of their antimicrobial activity.
Uniqueness
2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide is unique due to the presence of both the cyclohexyl and dichlorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule allows for a broader range of applications and enhances its potential as a versatile compound in scientific research.
Biological Activity
2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.
The synthesis of 2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide typically involves the condensation of cyclohexyl ketone with 3,4-dichlorobenzaldehyde in the presence of hydrazine-1-carbothioamide. The reaction is generally performed under reflux conditions using solvents like ethanol or methanol. The resulting product is purified through recrystallization.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Converts to sulfoxides or sulfones.
- Reduction : Produces amine derivatives.
- Substitution : Involves nucleophilic substitution at the dichlorophenyl moiety.
2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide exhibits its biological activity primarily through enzyme inhibition. It binds to specific active sites on enzymes, leading to the inhibition of their functions. This mechanism can induce apoptosis in cancer cells and inhibit bacterial growth.
Anticancer Properties
Research indicates that this compound shows promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, with specific emphasis on:
- Colon Carcinoma (HCT-116) : Exhibited an IC50 value of 6.2 μM.
- Breast Cancer (T47D) : Showed IC50 values of 43.4 μM and 27.3 μM for different derivatives .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies suggest that it effectively inhibits the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies highlight the biological effects of 2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide:
| Study | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| Study 1 | HCT-116 (Colon Cancer) | 6.2 | Induced apoptosis and inhibited proliferation |
| Study 2 | T47D (Breast Cancer) | 27.3 | Significant reduction in cell viability |
| Study 3 | Bacterial Strains | N/A | Effective growth inhibition observed |
Applications in Research
The compound's ability to interact with biological targets makes it useful in various research applications:
- Medicinal Chemistry : Investigated for its potential as an anticancer and antimicrobial agent.
- Materials Science : Used as a precursor for advanced materials with specific properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
